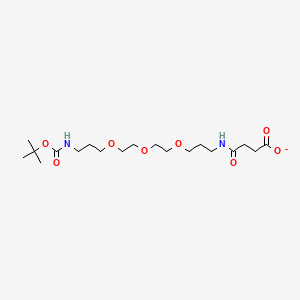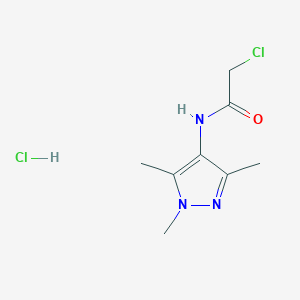
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Métodos De Preparación
The synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves several steps. The synthetic routes typically include the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes and disrupt cellular processes essential for the survival of the parasites. Molecular docking studies have shown that the compound can bind to specific protein targets, leading to the inhibition of their function and ultimately causing the death of the parasites .
Comparación Con Compuestos Similares
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride can be compared with other similar compounds, such as:
Hydrazine-coupled pyrazoles: Known for their potent antileishmanial and antimalarial activities.
Substituted pyrazole derivatives: Studied for their diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C8H13Cl2N3O |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H12ClN3O.ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;/h4H2,1-3H3,(H,10,13);1H |
Clave InChI |
GKIVVIZNWNAXBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)NC(=O)CCl.Cl |
Solubilidad |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


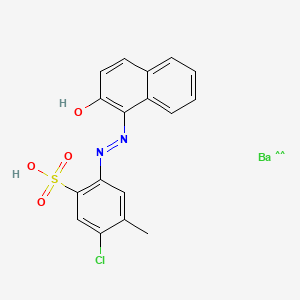

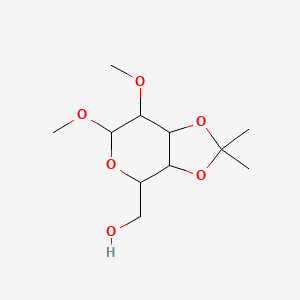
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)
![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
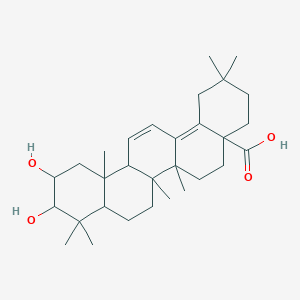
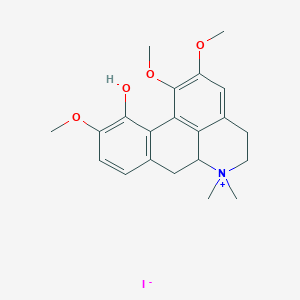
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)


![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)

